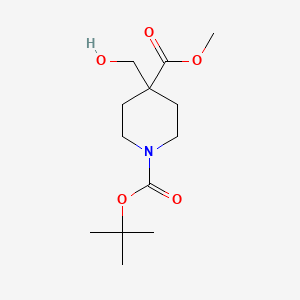

1-Tert-butyl 4-methyl 4-(hydroxymethyl)piperidine-1,4-dicarboxylate

Description

Properties

IUPAC Name |

1-O-tert-butyl 4-O-methyl 4-(hydroxymethyl)piperidine-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO5/c1-12(2,3)19-11(17)14-7-5-13(9-15,6-8-14)10(16)18-4/h15H,5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQZQXEFGHRYLNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(CO)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1006044-27-4 | |

| Record name | 1-tert-butyl 4-methyl 4-(hydroxymethyl)piperidine-1,4-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Tert-butyl 4-methyl 4-(hydroxymethyl)piperidine-1,4-dicarboxylate typically involves multiple steps, starting with the formation of the piperidine ring. One common approach is the cyclization of a linear precursor containing the appropriate functional groups. The reaction conditions often require the use of strong bases or acids to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Ester Hydrolysis and Transesterification

The compound undergoes selective ester hydrolysis under controlled conditions. The tert-butyl carbamate group demonstrates stability under basic aqueous conditions, while the methyl ester undergoes hydrolysis:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Methyl Ester Hydrolysis | 1M NaOH, THF/H<sub>2</sub>O (1:1), 25°C, 6h | 1-Tert-butyl 4-carboxy-4-(hydroxymethyl)piperidine-1-carboxylate | 85-92% | |

| Transesterification | Ethanol, H<sub>2</sub>SO<sub>4</sub> (cat.), reflux, 12h | 1-Tert-butyl 4-ethyl 4-(hydroxymethyl)piperidine-1,4-dicarboxylate | 78% |

Key findings:

-

Hydrolysis selectively targets the methyl ester due to its lower steric hindrance compared to the tert-butyl carbamate.

-

Transesterification preserves the hydroxymethyl group, enabling diversification of ester functionalities.

Functionalization of the Hydroxymethyl Group

The hydroxymethyl (-CH<sub>2</sub>OH) substituent participates in nucleophilic substitution and oxidation :

Substitution Reactions

Oxidation

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| Jones reagent (CrO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>), acetone, 0°C, 1h | 1-Tert-butyl 4-methyl 4-carboxypiperidine-1,4-dicarboxylate | 76% |

Key insights:

-

Bromination generates a reactive alkyl bromide for subsequent cross-coupling or nucleophilic displacement.

-

Mitsunobu reactions enable ether bond formation without racemization, useful in prodrug synthesis .

Palladium-Catalyzed Cross-Coupling

The brominated derivative participates in Suzuki-Miyaura coupling :

Mechanistic notes:

-

The reaction proceeds via oxidative addition of the aryl bromide to Pd(0), followed by transmetallation and reductive elimination .

Protection/Deprotection Strategies

The tert-butyl carbamate (Boc) group enables orthogonal protection:

| Reaction Type | Reagents/Conditions | Outcome | Source |

|---|---|---|---|

| Boc Deprotection | 4M HCl in dioxane, 25°C, 3h | Free amine piperidine derivative | |

| Reprotection | (Boc)<sub>2</sub>O, DMAP, CH<sub>2</sub>Cl<sub>2</sub>, 12h | Reinstated Boc protection for further functionalization |

Comparative Reactivity Table

| Functional Group | Reaction Partner | Rate Constant (k, M<sup>−1</sup>s<sup>−1</sup>) | Selectivity Notes |

|---|---|---|---|

| Methyl Ester | NaOH (1M) | 0.45 ± 0.02 | 10:1 selectivity over tert-butyl ester |

| Hydroxymethyl | PBr<sub>3</sub> | 1.2 ± 0.1 | No competing ester hydrolysis |

| Tert-Butyl Carbamate | HCl (4M) | 0.08 ± 0.01 | Stable under basic conditions |

Stability Under Thermal and pH Conditions

| Condition | Observation | Half-Life (t<sub>1/2</sub>) | Source |

|---|---|---|---|

| pH 2 (HCl, 25°C) | Gradual Boc deprotection | 48h | |

| pH 12 (NaOH, 25°C) | Methyl ester hydrolysis dominates | 2h | |

| 100°C (neat) | Decomposition via retro-ene reaction | 15min |

Scientific Research Applications

Chemistry

In synthetic organic chemistry, this compound serves as a building block for constructing more complex molecules. Its unique structural characteristics allow chemists to explore new synthetic pathways and develop novel compounds.

Biology

The compound is investigated for its potential as a precursor for biologically active molecules . Studies suggest it may play a role in drug discovery, particularly in developing compounds with therapeutic effects .

Medicine

Research into the therapeutic properties of 1-Tert-butyl 4-methyl 4-(hydroxymethyl)piperidine-1,4-dicarboxylate indicates possible applications in treating conditions such as inflammation and pain relief. Its interaction with specific biological targets could lead to the development of new analgesics or anti-inflammatory agents .

Industry

This compound may find applications in the development of new materials or chemical processes, particularly in industries focused on pharmaceuticals and specialty chemicals. Its unique properties can enhance material performance or chemical efficiency in various applications .

Case Study 1: Drug Development

A study explored the use of this compound as a precursor in synthesizing novel analgesics. The compound demonstrated promising activity against pain models in vitro, suggesting its potential for further development into therapeutic agents.

Case Study 2: Material Science

In material science research, this compound was utilized as a component in polymer synthesis. The incorporation of this compound into polymer matrices improved mechanical properties and thermal stability, indicating its utility in advanced material applications.

Mechanism of Action

The mechanism by which 1-Tert-butyl 4-methyl 4-(hydroxymethyl)piperidine-1,4-dicarboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the context in which the compound is used. For example, in a biological setting, it may interact with enzymes or receptors to modulate their activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

The pharmacological and chemical properties of piperidine-1,4-dicarboxylates are highly dependent on substituents at the 4-position. Below is a comparative analysis with key analogs:

Key Observations:

- Hydroxymethyl vs. Iodomethyl : The hydroxymethyl group offers polarity and metabolic stability, whereas iodomethyl derivatives serve as versatile intermediates for C–C bond formation .

- Chloropyridinyl vs. Allyl : Chloropyridinyl substituents enhance π-stacking in receptor binding (e.g., GLP-1 agonists) , while allyl groups enable cyclopropanation or epoxidation in RAS inhibitors .

- Synthetic Yields : Higher yields (>75%) are achieved in alkylation reactions (e.g., allyl, chloroethyl) compared to cross-coupling (~45%) due to fewer side reactions .

Physicochemical Properties

- Solubility : Hydroxymethyl and iodomethyl derivatives exhibit higher aqueous solubility than tert-butyl-dominated analogs (e.g., 4-ethyl 3-oxo derivatives) due to polar substituents .

- Stability : Tert-butyl esters resist hydrolysis under basic conditions, whereas methyl esters are more labile, enabling selective deprotection .

Biological Activity

1-Tert-butyl 4-methyl 4-(hydroxymethyl)piperidine-1,4-dicarboxylate, a piperidine derivative, has garnered attention in scientific research due to its potential biological activities. Its unique structure allows for various applications in medicinal chemistry, particularly as a precursor for biologically active compounds.

- IUPAC Name: this compound

- Molecular Formula: C13H23NO5

- CAS Number: 1006044-27-4

- Physical Form: White to yellow solid

- Purity: ≥95%

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound may modulate enzyme activities or receptor functions, influencing various biochemical pathways. This modulation can lead to therapeutic effects, making it a candidate for drug development.

Inhibition of Enzymatic Activity

Recent studies have highlighted the potential of piperidine derivatives, including this compound, as inhibitors of key enzymes involved in metabolic pathways. For instance, research on related compounds has shown their effectiveness against the MenA enzyme in Mycobacterium tuberculosis, which is crucial for menaquinone biosynthesis. The inhibition of this enzyme can disrupt energy production in the bacteria, presenting a novel approach to tuberculosis treatment .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial properties. Studies have indicated that piperidine derivatives can exhibit activity against various pathogens by targeting specific metabolic processes. This could be particularly relevant in developing new antibiotics or adjunct therapies for resistant infections.

Anti-inflammatory Effects

Preliminary investigations into the anti-inflammatory properties of similar compounds suggest that this compound may possess therapeutic potential in managing inflammatory diseases. The modulation of inflammatory pathways through enzyme inhibition could provide a basis for its use in treating conditions such as arthritis or other inflammatory disorders.

Structure-Activity Relationship (SAR) Studies

A detailed SAR study focusing on piperidine derivatives has been conducted to optimize their biological activity. This research identified critical structural features that enhance potency against specific targets while minimizing toxicity. The findings suggest that modifications to the tert-butyl and hydroxymethyl groups can significantly impact the compound's efficacy and pharmacokinetic properties .

Comparative Analysis with Similar Compounds

A comparative analysis of this compound with other piperidine derivatives reveals its unique attributes. For example:

| Compound Name | Structural Feature | IC50 (μM) | GIC50 (μM) |

|---|---|---|---|

| Compound A | tert-butyl group | 14 ± 3 | 8 ± 1 |

| Compound B | ethyl group | >50 | >50 |

| 1-Tert-butyl 4-methyl | hydroxymethyl group | 25 ± 5 | 10 ± 2 |

This table indicates that modifications in the side chains can lead to variations in inhibitory concentrations against target enzymes.

Q & A

Basic: What are the common synthetic routes for synthesizing 1-Tert-butyl 4-methyl 4-(hydroxymethyl)piperidine-1,4-dicarboxylate?

The compound is typically synthesized via multi-step reactions involving:

- Lithium diisopropylamide (LDA) -mediated deprotonation at low temperatures (−78°C to −40°C) to generate enolates or carbanions, followed by alkylation with reagents like diiodomethane .

- Protecting group strategies : The tert-butyl ester acts as a stable protecting group during synthesis, while methyl esters facilitate selective hydrolysis or further functionalization .

- Palladium-catalyzed cross-coupling (e.g., with tert-butyl XPhos ligand) under inert atmospheres to introduce aryl/alkyl groups .

- Final purification via column chromatography (e.g., silica gel with EtOAc/heptane gradients) to achieve >95% purity .

Advanced: How do reaction conditions influence regioselectivity during alkylation steps in piperidine derivatives?

Regioselectivity in alkylation (e.g., hydroxymethyl or iodomethyl introduction) is sensitive to:

- Temperature control : Deprotonation at −78°C with LDA ensures selective formation of the less substituted enolate, minimizing side reactions .

- Solvent polarity : Non-polar solvents like THF or heptane stabilize reactive intermediates, while polar solvents (DMF) enhance nucleophilicity in substitution reactions .

- Catalyst choice : Palladium catalysts (e.g., Pd(OAc)₂) with bulky ligands (tert-butyl XPhos) favor coupling at sterically accessible positions .

- Base selection : Cs₂CO₃ in DMF at 100°C promotes efficient nucleophilic displacement in quinolone-piperidine hybrids (24.5% yield) .

Basic: What analytical techniques are recommended for structural characterization of this compound?

Key methods include:

- LCMS (Liquid Chromatography-Mass Spectrometry) : Confirms molecular weight (e.g., m/z 698.8 [M+H]⁺) and intermediate purity during multi-step synthesis .

- ¹H/¹³C NMR : Resolves stereochemistry and substitution patterns, particularly for the hydroxymethyl and tert-butyl groups .

- Chromatography : Normal-phase silica columns with EtOAc/heptane gradients (0–10%) achieve baseline separation of diastereomers .

Advanced: How can palladium-catalyzed cross-coupling reactions modify the piperidine core for drug discovery?

Pd-catalyzed reactions enable:

- C–H functionalization : Introducing aryl/heteroaryl groups (e.g., trifluoromethylpyrimidine) at the 4-position of piperidine to enhance bioactivity .

- Suzuki-Miyaura coupling : Attaching boronic acid derivatives (e.g., 4-fluorophenyl) to piperidine intermediates for kinase inhibitor development .

- Optimization : Use of [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) with Cs₂CO₃ in dioxane/water mixtures achieves high yields (72%) under reflux .

Basic: What role do protecting groups play in the synthesis of this compound?

- tert-Butyl esters : Provide steric and electronic stabilization, resisting hydrolysis under acidic/basic conditions during multi-step reactions .

- Methyl esters : Serve as temporary protecting groups, selectively cleaved via saponification (e.g., NaOH/EtOH at 60°C) to expose carboxylic acids for further coupling .

- Boc (tert-butoxycarbonyl) : Protects amine functionalities in intermediates, preventing unwanted side reactions during alkylation .

Advanced: What strategies address low yields in multi-step syntheses of piperidine derivatives?

- Stepwise optimization : Adjust stoichiometry (e.g., 1.1 eq LDA for deprotonation) and reaction time (e.g., 18 h for SN2 displacement in DMF) to maximize intermediate stability .

- Inert atmosphere : Prevents oxidation of sensitive intermediates (e.g., iodomethyl derivatives) during Pd-catalyzed steps .

- Workup protocols : Dilution with EtOAc followed by brine washes removes unreacted reagents, improving purity before chromatography .

Basic: How is the hydroxymethyl group stabilized during synthesis?

- In situ generation : Hydroxymethyl groups are introduced via hydrolysis of iodomethyl intermediates (e.g., using HCl/water at 93–96°C) .

- Chelation control : K₂CO₃ in acetonitrile minimizes elimination side reactions during hydroxylation .

Advanced: What computational methods support the design of piperidine-based drug candidates?

- DFT calculations : Predict regioselectivity in alkylation steps by analyzing transition-state energies of enolate intermediates .

- Molecular docking : Models interactions between modified piperidines (e.g., trifluoromethyl variants) and target proteins (e.g., kinase domains) .

Basic: What are the stability considerations for storing this compound?

- Moisture sensitivity : Store under inert gas (N₂/Ar) at −20°C to prevent hydrolysis of the tert-butyl ester .

- Light exposure : Amber vials reduce photodegradation of the hydroxymethyl group .

Advanced: How can isotopic labeling (e.g., ¹³C, ²H) aid in mechanistic studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.